Human CCR4 Antagonist Activity: 4-Methoxyphenylacetamide vs. Unsubstituted or Halogen-Substituted Pyrimidine Analogs
In the CCR4 [35S]GTPγS functional assay using human CCR4 expressed in CHO cells, the target compound exhibited an IC50 of 7.90 nM [1]. This represents a quantifiable differentiation from the unsubstituted pyrimidine analog (pyrimidine 5-position = H) which showed an IC50 of 48 nM in the same assay format, corresponding to a 6.1-fold potency advantage for the 4-methoxyphenylacetamide-substituted compound. Additionally, the 5-chloro-substituted comparator displayed an IC50 of 22 nM, confirming that the methoxyphenylacetamide group provides superior CCR4 antagonism compared to both unsubstituted and halogen-substituted pyrimidine variants within this chemotype [2].
| Evidence Dimension | Human CCR4 antagonist functional activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.90 nM |
| Comparator Or Baseline | Unsubstituted pyrimidine analog (5-H) IC50 = 48 nM; 5-Chloro analog IC50 = 22 nM |
| Quantified Difference | 6.1-fold more potent vs. 5-H analog; 2.8-fold more potent vs. 5-Cl analog |
| Conditions | Human CCR4 expressed in CHO cells; [35S]GTPγS functional antagonist assay |
Why This Matters
Procurement of the correct 4-methoxyphenylacetamide-substituted compound is essential for achieving low nanomolar CCR4 blockade in cellular models; substitution with the 5-H or 5-Cl analog would require higher test concentrations and consequently increase the risk of off-target effects.
- [1] BindingDB entry BDBM50500894 (CHEMBL3799578). Antagonist activity at human CCR4 expressed in CHO cells by [35S]GTPγS assay. IC50 = 7.90 nM. https://bindingdb.org. Accessed 2026-04-29. View Source
- [2] Li S, Wang Y, Xiao J, Ma D, Gong H, Qi H, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9493453 B2. Comparative CCR4 antagonist data from patent examples; 5-H analog IC50 ≈ 48 nM, 5-Cl analog IC50 ≈ 22 nM (extracted from patent biological examples). View Source
